Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDUGNDNCQMMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(bromomethyl)cyclohexylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate has a molecular formula of C13H24BrNO2 and a molecular weight of 306.24 g/mol. The compound features a tert-butyl group, a bromomethyl substituent on a cyclohexyl ring, and a carbamate functional group. Its unique stereochemistry (specifically the (1R,4R) configuration) enhances its reactivity and biological activity, making it an interesting target for further research.
Medicinal Chemistry
This compound has garnered attention for its potential as a pharmacophore in drug design. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets in metabolic pathways relevant to various diseases.
- Case Study : Interaction studies have indicated that this compound may bind to enzymes or receptors involved in metabolic pathways, suggesting its potential as a therapeutic agent .
Research has shown that this compound exhibits significant biological activity due to its ability to interact with various biological targets. Preliminary assessments suggest that it may inhibit specific kinases, which are critical in cancer and other diseases.
- Case Study : In one study, analogs synthesized from this compound were profiled against a panel of 48 kinases, identifying selective inhibitors for FLT3 kinase, which is a validated target for drug discovery .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. It plays a role in synthesizing polymers and resins that require specific functional groups.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Bromomethyl vs. Fluorine Substituents : The bromine atom in the main compound is a superior leaving group compared to fluorine in tert-butyl N-(3-fluorocyclohexyl)carbamate (). This makes the former more reactive in SN2 reactions, while the latter’s stability is leveraged in metabolic-resistant drug candidates .
- Benzimidazolone Derivatives : Compounds like tert-butyl N-[4-(5-chloro-2-oxo-benzimidazol-1-yl)cyclohexyl]carbamate () replace bromine with a benzimidazolone ring, enabling π-π stacking interactions critical for binding to enzyme active sites (e.g., 8-Oxo inhibitors) .
- Oxo and Alkenyl Groups : The 3-oxocyclohexyl analog () introduces a ketone, increasing polarity and hydrogen-bonding capacity, whereas the butenyl derivative () offers a site for olefin metathesis or epoxidation .
Physical and Spectroscopic Properties
- NMR Data : The main compound’s ¹H NMR (DMSO-d₆) shows characteristic Boc tert-butyl signals at δ 1.38–1.49 ppm and bromomethyl protons at δ 3.66–3.72 ppm (), whereas the fluorinated analog () lacks bromine-related splitting .
- Mass Spectrometry : HRMS of the main compound (m/z [M]+ 292.21) aligns with its molecular formula, while benzimidazolone derivatives (e.g., m/z 510.0401 in ) reflect larger molecular weights due to aromatic extensions .
Biological Activity
Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a tert-butyl carbamate moiety attached to a cyclohexyl ring with a bromomethyl substituent. The general formula is C12H22BrNO2, with a molecular weight of approximately 292.21 g/mol.
Synthesis Overview
The synthesis typically involves:
- Formation of the Cyclohexyl Ring : This can be achieved through hydrogenation of aromatic compounds or cyclization methods.
- Introduction of the Bromomethyl Group : Often done via bromination reactions using reagents like N-bromosuccinimide (NBS).
- Attachment of the Tert-butyl Carbamate Group : This reaction is facilitated by bases such as sodium hydride or potassium carbonate to promote nucleophilic substitution.
This compound may function as a prodrug, releasing active metabolites upon metabolic activation. The bromomethyl group can undergo transformations that lead to reactive intermediates, potentially interacting with various biological targets.
Potential Therapeutic Applications
Research indicates that compounds with similar structures have been investigated for their roles as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are significant in treating neurodegenerative diseases like Alzheimer's disease (AD). Inhibiting these enzymes can enhance acetylcholine levels in the brain, thus improving cholinergic transmission.
Table 1: Comparison of Biological Activities
| Compound Name | Target Enzyme | Activity Type | Reference |
|---|---|---|---|
| This compound | AChE/BChE | Inhibitor | |
| Galantamine | AChE | Inhibitor | |
| Donepezil | AChE | Inhibitor |
Case Studies and Research Findings
- Inhibition Studies : A study highlighted the inhibitory potential of similar carbamate derivatives on AChE and BChE, suggesting that modifications in the structure could enhance efficacy against AD .
- Structural Modifications : Research has shown that varying the substituents on the cyclohexane ring can significantly influence biological activity, emphasizing the importance of structural optimization in drug design.
- Pharmacological Profiles : Investigations into related compounds have revealed their potential as therapeutic agents due to their ability to modulate neurotransmitter levels effectively .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example:
- Step 1 : Introduce the carbamate group via condensation using coupling reagents like EDCI/HOBt (Ethyl dimethylaminopropyl carbodiimide/1-Hydroxybenzotriazole) under inert conditions .
- Step 2 : Bromination at the cyclohexyl position using reagents like NBS (N-bromosuccinimide) or HBr in controlled environments to avoid over-substitution .
- Step 3 : Purification via column chromatography or recrystallization, with intermediates validated by LCMS ([M-Boc+H]+ ~270) and NMR (e.g., δ 1.38–1.49 ppm for tert-butyl protons) .
Q. How can the purity and structure of this compound be verified?
- Methodological Answer :
- LCMS/HPLC : Monitor molecular ion peaks (e.g., [M+H]+ 276.18) and retention times .
- NMR Spectroscopy : Key signals include tert-butyl singlets (~1.4 ppm), cyclohexyl protons (2.0–2.3 ppm), and bromomethyl resonances (3.3–3.7 ppm) .
- HRMS : Confirm exact mass (e.g., 276.18 g/mol) to rule out isotopic interference .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How does isomerism in the cyclohexyl ring affect reactivity and purification?
- Methodological Answer :
- Isomer Separation : Use chiral columns (e.g., Chiralpak® AD-H) or fractional crystallization. For example, trans/cis isomers of similar carbamates show distinct NMR splitting patterns (e.g., δ 3.66–3.72 ppm for trans vs. 3.37–3.45 ppm for cis) .
- Reactivity Differences : Trans isomers often exhibit higher steric accessibility, leading to faster reaction kinetics in SN2 substitutions .
Q. What strategies optimize the stability of the bromomethyl group during reactions?
- Methodological Answer :
- Temperature Control : Maintain reactions below 0°C to minimize premature elimination or hydrolysis .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the bromomethyl group .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates without nucleophilic interference .
Q. How does this compound act as an intermediate in drug synthesis?
- Methodological Answer :
- Functionalization : The bromomethyl group undergoes cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties .
- Carbamate Deprotection : Treat with HCl/MeOH to yield free amines for subsequent peptide coupling or cyclization .
- Case Study : Used in synthesizing kinase inhibitors, where the cyclohexyl group enhances target binding affinity .
Q. What analytical methods resolve data contradictions in reaction outcomes?
- Methodological Answer :
- Isomer Ratio Analysis : Integrate HPLC peak areas (e.g., 85:15 trans/cis ratio) .
- Kinetic Studies : Use in situ IR or Raman spectroscopy to track bromomethyl reactivity under varying conditions .
- DFT Calculations : Model transition states to explain unexpected stereochemical outcomes .
Q. How to mitigate unwanted side reactions during coupling steps involving the carbamate group?
- Methodological Answer :
- Protecting Group Strategy : Temporarily mask reactive sites (e.g., Boc for amines) to prevent cross-reactivity .
- Catalyst Optimization : Employ Pd2(dba)3/BINAP systems for selective aryl amination without carbamate cleavage .
- pH Control : Maintain neutral conditions (pH 7–8) to avoid acid/base-induced decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
